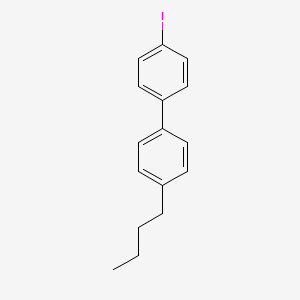

4-Butyl-4'-iodobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17I/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEKHPDWAMYUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697240 | |

| Record name | 4-Butyl-4'-iodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199982-02-0 | |

| Record name | 4-Butyl-4′-iodo-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199982-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyl-4'-iodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Butyl-4'-iodobiphenyl: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Butyl-4'-iodobiphenyl, a key intermediate in the fields of materials science and organic synthesis. Intended for researchers, chemists, and professionals in drug development and electronic materials, this document delves into the core physical and chemical properties, outlines a detailed synthetic protocol, and explores its applications, grounded in established scientific principles.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 199982-02-0) is a bifunctional organic molecule that has garnered significant interest for its utility as a versatile building block.[1] Its structure, featuring a rigid biphenyl core, a flexible butyl chain, and a reactive iodine atom, allows for the precise construction of complex molecular architectures.[2] The butyl group enhances solubility in organic solvents and can influence the mesophase behavior in liquid crystal applications, while the iodo-substituent serves as a highly effective leaving group in a variety of cross-coupling reactions.[2] This unique combination of features makes it an invaluable precursor in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals, and a potential scaffold in medicinal chemistry.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and application development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 199982-02-0 | [4] |

| Molecular Formula | C₁₆H₁₇I | [4] |

| Molecular Weight | 336.22 g/mol | [4] |

| IUPAC Name | 4-butyl-4'-iodo-1,1'-biphenyl | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 118.0 to 122.0 °C | |

| Boiling Point | 376.0 ± 31.0 °C at 760 mmHg | |

| Solubility | Soluble in toluene. Expected to be soluble in other common organic solvents like THF, dichloromethane, and chloroform. Sparingly soluble in alcohols and insoluble in water. | |

| Purity | Typically >97% (GC) |

Note: Some physical properties, such as boiling point, may be predicted values.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the butyl group.

-

Aromatic Protons (Ar-H): Signals are anticipated in the range of δ 7.0-7.8 ppm. The protons on the iodinated ring will exhibit a different chemical shift and coupling pattern compared to those on the butylated ring.

-

Butyl Group Protons (-CH₂CH₂CH₂CH₃):

-

-CH₂-Ar: A triplet around δ 2.6 ppm.

-

-CH₂-: A multiplet around δ 1.6 ppm.

-

-CH₂-: A multiplet around δ 1.4 ppm.

-

-CH₃: A triplet around δ 0.9 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (Ar-C): Multiple signals are expected between δ 120-145 ppm. The carbon atom attached to the iodine will be significantly shifted.

-

Butyl Group Carbons (-CH₂CH₂CH₂CH₃): Four distinct signals are anticipated in the aliphatic region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1400-1600 cm⁻¹

-

C-I stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 336, corresponding to the molecular weight of the compound.

-

Key Fragments: Fragmentation may involve the loss of the iodine atom, the butyl group, or parts of the butyl chain.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[5] The following protocol provides a reliable method for its synthesis in a laboratory setting.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenylboronic acid (1.0 eq.), 1-bromo-4-butylbenzene (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

-

Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 20-30 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq.).

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the carbon-iodine bond, which is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[6][7]

Materials Science: A Precursor for OLEDs and Liquid Crystals

This compound is a crucial intermediate in the synthesis of organic semiconductors for OLEDs.[1] The biphenyl core provides a rigid, conjugated system that is beneficial for charge transport, while the butyl group enhances processability. The iodine atom allows for the facile introduction of other functional groups through reactions like Suzuki, Stille, or Sonogashira couplings to create more complex, highly conjugated molecules with tailored photophysical properties.[2]

In the field of liquid crystals, the elongated and rigid structure of the biphenyl moiety is a key feature.[3] The butyl chain provides the necessary flexibility and influences the clearing point and other mesomorphic properties.[2]

Caption: General workflow for the application of this compound in materials synthesis.

Drug Development and Medicinal Chemistry

While direct applications of this compound in pharmaceuticals are not widely reported, the biphenyl scaffold is a common motif in many bioactive molecules. The ability to functionalize the iodo-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.[7] For instance, it can be used to synthesize analogs of known drugs or to create novel compounds for screening against various biological targets. The butyl group can modulate lipophilicity, which is a critical parameter for drug absorption and distribution.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302).[4] It may also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a strategically important chemical intermediate with a unique combination of structural features that make it highly valuable in both materials science and organic synthesis. Its utility in the construction of complex organic molecules for OLEDs and liquid crystals is well-established, and its potential as a scaffold in medicinal chemistry is promising. The synthetic protocols and property data provided in this guide are intended to facilitate its effective use in research and development, ultimately contributing to advancements in these exciting fields.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-Pentyl-4'-iodobiphenyl: Properties and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. [Link]

-

PubChem. 4-Iodobiphenyl. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Application of this compound in Modern Electronics. [Link]

-

The Suzuki Reaction. The Suzuki Reaction. [Link]

-

Alfa Chemistry. China 4 Butyl 4 iodobiphenyl Manufacturers Factory Suppliers. [Link]

Sources

An In-depth Technical Guide to 4-Butyl-4'-iodobiphenyl (CAS No. 199982-02-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Advanced Materials

4-Butyl-4'-iodobiphenyl is a specialized organic compound that serves as a crucial intermediate in the synthesis of high-performance materials.[1] Its molecular structure, featuring a biphenyl core with a butyl group at one para-position and an iodine atom at the other, provides a unique combination of a rigid backbone with a flexible alkyl chain and a reactive site for further chemical modification. This distinct architecture makes it a valuable precursor in the development of materials for organic light-emitting diodes (OLEDs) and liquid crystals.[1] The butyl group influences the molecule's solubility and packing in the solid state, while the iodo-group is an excellent leaving group for various cross-coupling reactions, enabling the construction of more complex molecular systems.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 199982-02-0 | |

| Molecular Formula | C₁₆H₁₇I | |

| Molecular Weight | 336.22 g/mol | |

| IUPAC Name | 4-butyl-4'-iodo-1,1'-biphenyl | |

| Physical Form | White to very pale yellow crystal/powder | |

| Purity | ≥97% | |

| Storage Temperature | Room Temperature |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance under relatively mild conditions.[2] The logical disconnection for the synthesis of this compound points to two primary starting materials: 4-butylphenylboronic acid and 1,4-diiodobenzene.

Reaction Scheme

Caption: Synthetic pathway for this compound via Suzuki Coupling.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies for similar compounds.[3]

Materials:

-

4-Butylphenylboronic acid

-

1,4-Diiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-butylphenylboronic acid (1.0 eq), 1,4-diiodobenzene (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by a 2M aqueous solution of sodium carbonate (2.0 eq).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure this compound as a white to off-white solid.

Spectroscopic Characterization

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the butyl group. The aromatic region will display a set of doublets and triplets characteristic of a 1,4-disubstituted and a 1,4,4'-trisubstituted biphenyl system. The butyl group will exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the biphenyl ring.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The number of signals will correspond to the number of unique carbon environments. The carbon atom attached to the iodine will be significantly shifted downfield.

Expected IR (Infrared) Spectroscopy Data:

The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and the alkyl chain, as well as C=C stretching vibrations of the aromatic rings. A band corresponding to the C-I stretching vibration is also expected, though it may be weak.

Expected MS (Mass Spectrometry) Data:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (336.22 g/mol ). The fragmentation pattern will likely involve the loss of the butyl group and other characteristic fragments of the biphenyl core.

Applications in Research and Development

This compound is a key intermediate in the synthesis of advanced materials with applications in organic electronics and liquid crystal displays.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, this compound serves as a building block for the synthesis of host materials, emitting layer materials, and charge-transporting materials.[1] The biphenyl core provides a rigid and electronically conductive framework, while the butyl group can be used to tune the material's morphology and solubility. The iodine atom provides a reactive handle for introducing other functional groups through cross-coupling reactions, allowing for the fine-tuning of the final material's electronic and photophysical properties, such as its emission color and efficiency.

Caption: Workflow for the use of this compound in OLED material synthesis.

Liquid Crystals

The rigid, rod-like structure of the biphenyl core in this compound makes it an excellent scaffold for the synthesis of liquid crystalline materials. The butyl chain contributes to the formation of mesophases, which are characteristic of liquid crystals. By modifying the iodo-group, various terminal groups can be introduced to tailor the mesomorphic properties, such as the clearing point and the type of liquid crystal phase (e.g., nematic, smectic).

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed (H302). It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced functional materials. Its straightforward synthesis via Suzuki coupling and the reactivity of its iodo-group make it an attractive intermediate for researchers and scientists in the fields of organic electronics and materials science. The ability to precisely tune the properties of the final materials by modifying the structure of this precursor will continue to drive innovation in areas such as high-efficiency OLED displays and novel liquid crystal technologies.

References

-

A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization - DigitalCommons@SHU. (n.d.). Retrieved from [Link]

-

Understanding the Application of this compound in Modern Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Suzuki coupling reaction of phenylboronic acid or 4-butylphenylboronic... - ResearchGate. (n.d.). Retrieved from [Link]

-

4-Iodobiphenyl | C12H9I | CID 15322 - PubChem. (n.d.). Retrieved from [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved from [Link]

-

Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. a - ResearchGate. (n.d.). Retrieved from [Link]

-

Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is... - ResearchGate. (n.d.). Retrieved from [Link]

-

New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing). (n.d.). Retrieved from [Link]

-

SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS - PMC - NIH. (n.d.). Retrieved from [Link]

-

4-Bromo-4'-iodobiphenyl - Chem-Impex. (n.d.). Retrieved from [Link]

-

Synthesis of alkyl iodides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

- US4147651A - Biphenyl based liquid crystal compositions - Google Patents. (n.d.).

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (n.d.). Retrieved from [Link]

-

4′-Alkylseleno-4-cyanobiphenyls, n SeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Butyl-4'-iodobiphenyl as a Liquid Crystal Intermediate

This guide provides a comprehensive technical overview of 4-Butyl-4'-iodobiphenyl, a key intermediate in the synthesis of advanced liquid crystal materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, purification, characterization, and structure-property relationships of this versatile molecule.

Introduction: The Pivotal Role of Biphenyl Intermediates in Liquid Crystal Technology

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal. This anisotropy allows for the manipulation of light, a principle that underpins modern display technologies such as LCDs. The molecular architecture of a liquid crystal is paramount to its function, and the synthesis of these complex molecules often relies on versatile intermediates.

Biphenyl derivatives are a cornerstone in the design of calamitic (rod-shaped) liquid crystals due to the rigidity of the biphenyl core, which promotes the necessary molecular alignment for mesophase formation.[1] The strategic placement of terminal substituents on this core allows for the fine-tuning of the material's physical properties, including its melting point, clearing point, and the specific type of liquid crystalline phase (e.g., nematic, smectic).

This compound (CAS No. 199982-02-0) is a significant intermediate in this field.[2] Its structure, featuring a butyl group at one end and an iodine atom at the other, provides a perfect blend of a flexible alkyl chain to influence mesophase behavior and a reactive handle for further molecular elaboration. The iodine atom, in particular, serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of more complex liquid crystal molecules.[2] This guide will explore the essential technical aspects of this compound, providing a foundation for its application in the development of next-generation materials.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of this compound, is crucial for its handling and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 199982-02-0 | [3] |

| Molecular Formula | C₁₆H₁₇I | [3] |

| Molecular Weight | 336.21 g/mol | [3] |

| Melting Point | 118.0 to 122.0 °C | [3] |

| Appearance | White to off-white crystalline powder | |

| IUPAC Name | 4-butyl-4'-iodo-1,1'-biphenyl |

Safety Information:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

| Hazard | GHS Pictogram | Hazard Statement |

| Acute toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed |

| Skin irritation (Category 2) | GHS07 | H315: Causes skin irritation |

| Eye irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | H335: May cause respiratory irritation |

Synthesis of this compound: A Plausible Two-Step Approach

Step 1: Synthesis of 4-Butylbiphenyl via Friedel-Crafts Alkylation

The introduction of the butyl group onto the biphenyl core can be achieved through a Friedel-Crafts alkylation reaction. To favor mono-alkylation at the para position, the reaction conditions must be carefully controlled.

Reaction Scheme:

Caption: Friedel-Crafts alkylation of biphenyl.

Experimental Protocol (Representative):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add biphenyl (1 equivalent) and a suitable solvent such as dichloromethane.

-

Catalyst Addition: Carefully add a Lewis acid catalyst, for example, anhydrous aluminum chloride (AlCl₃, 0.3 equivalents), to the stirred suspension.

-

Reagent Addition: Add butyl chloride (1.1 equivalents) dropwise from the dropping funnel to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly pouring the mixture into ice-cold water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane to yield pure 4-butylbiphenyl.

Step 2: Regioselective Iodination of 4-Butylbiphenyl

The second step involves the introduction of an iodine atom at the para position of the unsubstituted phenyl ring. This can be achieved using an electrophilic iodination agent.

Reaction Scheme:

Caption: Iodination of 4-butylbiphenyl.

Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask, dissolve 4-butylbiphenyl (1 equivalent) in a mixture of glacial acetic acid and a small amount of water.

-

Reagent Addition: Add iodine (I₂, 1.1 equivalents) and a suitable oxidizing agent such as iodic acid (HIO₃) or nitric acid.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench any unreacted iodine. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.[4][5]

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques. Below are the expected characterization data based on the known properties of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the butyl group.

-

Aromatic Protons (δ 7.0-7.8 ppm): The protons on the two phenyl rings will appear as a series of doublets and triplets, characteristic of a 1,4-disubstituted and a 1,4,4'-trisubstituted biphenyl system.

-

Butyl Group Protons (δ 0.9-2.7 ppm):

-

A triplet corresponding to the terminal methyl group (CH₃) around δ 0.9 ppm.

-

A sextet for the adjacent methylene group (CH₂) around δ 1.4 ppm.

-

A quintet for the next methylene group (CH₂) around δ 1.6 ppm.

-

A triplet for the methylene group attached to the biphenyl ring (Ar-CH₂) around δ 2.7 ppm.

-

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (δ 120-145 ppm): Multiple signals will be observed for the twelve aromatic carbons. The carbon atom attached to the iodine will be shifted to a higher field (lower ppm value) compared to the other aromatic carbons.

-

Butyl Group Carbons (δ 14-35 ppm): Four distinct signals are expected for the four carbon atoms of the butyl chain.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be a suitable technique for determining the molecular weight and fragmentation pattern of this compound.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak at m/z 336, corresponding to the molecular weight of the compound.

-

Loss of Butyl Radical ([M-C₄H₉]⁺): A significant fragment at m/z 279, resulting from the cleavage of the butyl group.

-

Loss of Iodine Radical ([M-I]⁺): A fragment at m/z 209, corresponding to the loss of the iodine atom.

-

Biphenyl Cation ([C₁₂H₉]⁺): A fragment at m/z 153, representing the biphenyl core.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

Aromatic C-H Stretching: Weak to medium bands in the region of 3000-3100 cm⁻¹.

-

Aliphatic C-H Stretching: Strong bands in the region of 2850-2960 cm⁻¹ corresponding to the C-H bonds of the butyl group.

-

Aromatic C=C Stretching: Medium to weak bands in the region of 1400-1600 cm⁻¹.

-

C-I Stretching: A weak to medium band in the far-infrared region, typically below 600 cm⁻¹.

Structure-Property Relationships in Liquid Crystals Derived from this compound

The molecular structure of this compound is intrinsically linked to the properties of the liquid crystals synthesized from it. Understanding these relationships is key to designing materials with specific characteristics.

The Role of the Biphenyl Core

The rigid biphenyl unit is the primary contributor to the mesogenic character of the resulting liquid crystal molecules. It promotes the parallel alignment of the molecules, which is a prerequisite for the formation of nematic and smectic phases.

The Influence of the Butyl Chain

The flexible butyl group plays a crucial role in modulating the physical properties of the liquid crystal.

-

Melting and Clearing Points: The length of the alkyl chain influences the melting and clearing points of the liquid crystal. Generally, as the alkyl chain length increases, the melting point tends to decrease initially and then increase, while the clearing point often shows an odd-even effect. The butyl group, with its four carbon atoms, provides a balance that can lead to a desirable mesophase temperature range.

-

Mesophase Stability: The butyl chain contributes to the overall anisotropy of the molecule and influences the stability of the liquid crystalline phase. Longer alkyl chains tend to favor the formation of more ordered smectic phases over the nematic phase.[6]

The Significance of the Terminal Iodine Atom

The iodine atom at the 4'-position is not just a reactive site for synthesis; it also influences the electronic and physical properties of the final liquid crystal molecule.

-

Polarizability: Iodine is a large and highly polarizable atom. Its presence increases the overall molecular polarizability, which can enhance the intermolecular attractive forces and stabilize the mesophase.[7]

-

Reactivity for Further Synthesis: The C-I bond is relatively weak and highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward introduction of various terminal groups (e.g., cyano, alkoxy, or other aromatic rings) to create a vast library of liquid crystal compounds with diverse properties.

Caption: Structure-Property Relationship Diagram.

Conclusion

This compound stands as a strategically designed and highly valuable intermediate for the synthesis of advanced liquid crystal materials. Its unique combination of a rigid biphenyl core, a flexible alkyl chain, and a reactive iodo-substituent provides chemists and material scientists with a powerful tool to create novel molecules with tailored mesomorphic properties. A thorough understanding of its synthesis, characterization, and the intricate relationship between its structure and the resulting liquid crystalline behavior is essential for the continued innovation in display technologies and other applications of functional organic materials.

References

- Abbasi, H. et al. (2006). Synthesis and mesomorphic properties of new azo-ester liquid crystals. Journal of the Iranian Chemical Society, 3(4), 323-328.

- Castellano, J. A. (1971). Liquid crystals. II. Effects of terminal group substitution on the mesomorphic behavior of some benzylideneanilines. The Journal of Organic Chemistry, 36(1), 89-91.

- El-Atawy, M. A., & Omar, A. M. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations.

- Ha, S. T., et al. (2011). Schiff base liquid crystals with terminal iodo group: Synthesis and thermotropic properties. Scientific Research and Essays, 6(23), 5025-5034.

-

IvyPanda. (2024, November 12). Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1625-91-8,4,4'-DI-TERT-BUTYLBIPHENYL. Retrieved from [Link]

- Matsunaga, Y., & Niki, Y. (1987). Effects of. Liquid Crystal Formation in Binary Systems. XI. Branching of Ester Alkyl Group on the Induction of Liquid. Crystals in the N,N,N',N'-Tetramethylbenzidine-Alkyl. 4-(4-Nitrobenzylideneamino)benzoate Systems. Bulletin of the Chemical Society of Japan, 60(1), 437-439.

- Naik, R., et al. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Polymers, 13(20), 3462.

- Rathore, R., & Burns, C. L. (2003). A Practical One-Pot Synthesis of Soluble Hexa-peri-hexabenzocoronene and Isolation of Its Cation-Radical Salt. The Journal of Organic Chemistry, 68(10), 4071–4074.

-

ChemBK. (n.d.). 4-Iodo-4'-butylbiphenyl. Retrieved from [Link]

- Simão, D. (2016). 5.2.2. Synthesis of 4,4′-Di-tert-butylbiphenyl. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 480-481). Royal Society of Chemistry.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Application of this compound in Modern Electronics. Retrieved from [Link]

- Vora, R. A., & Gupta, R. (1982). Liquid Crystals: Effect of Substituents on Mesomorphic Properties. Indian Journal of Pure & Applied Physics, 20(12), 947-949.

- Vill, V. (1995). References for 3. In Landolt-Börnstein - Group IV Physical Chemistry (vol. 7, pp. 611-653). Springer, Berlin, Heidelberg.

- Vill, V. (1995). 3 Two-Ring Systems with a Central C-C Linkage. In Landolt-Börnstein - Group IV Physical Chemistry (vol. 7, pp. 393-403). Springer, Berlin, Heidelberg.

-

MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

-

fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]

-

University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

- So, Y. H. (2006). The effect of terminal alkyl chain length on the liquid crystalline properties of some azo compounds. Liquid Crystals, 33(10), 1187-1192.

-

MANAC Inc. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Retrieved from [Link]

-

G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

- Edwin, S. (2019). 1H and 13 C NMR Chemical Shift Prediction Models.

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylbiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodobiphenyl. Retrieved from [Link]

- Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61.

- Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 75(6), 145-153.

- Cammidge, A. N., & Gopee, H. (2006). The Influence of the Molecular Structure of Compounds on Their Properties and the Occurrence of Chiral Smectic Phases. International Journal of Molecular Sciences, 7(10), 406-433.

- Narayanawamy, H., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2764-2815.

- da Silva, T. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7629.

-

ResearchGate. (n.d.). Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4'-Alkyl-2'-hydroxyacetophenones. Retrieved from [Link]

-

PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

- Patel, J. S., & Prajapati, A. K. (2020). Effect of terminal metamers and homologous with imine and ester groups on mesomorphism and their DFT study. Liquid Crystals, 47(11), 1636-1647.

- Kim, T. H., et al. (2024). Exploring the Impact of Linkage Structure in Ferroelectric Nematic and Smectic Liquid Crystals. International Journal of Molecular Sciences, 25(8), 4208.

Sources

The Unseen Architect: A Technical Guide to the Role of 4-Butyl-4'-iodobiphenyl in Organic Electronics

Abstract

In the rapidly advancing field of organic electronics, the performance and characteristics of devices are fundamentally dictated by the molecular architecture of their constituent materials. This technical guide delves into the pivotal role of 4-Butyl-4'-iodobiphenyl (4BIB), a seemingly simple yet strategically vital chemical intermediate. We will explore its structural significance, its function as a versatile synthetic workhorse, and its direct impact on the development of next-generation Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and other advanced functional materials. This document serves as a comprehensive resource for researchers and material scientists, providing not only theoretical insights but also actionable experimental protocols and workflows.

The Molecular Blueprint: Understanding this compound

At its core, this compound (CAS: 199982-02-0) is a specialized biphenyl derivative whose utility stems from a unique combination of three key structural features.[1][2] The synergy between its rigid backbone, solubilizing alkyl chain, and highly reactive halogenated site makes it an indispensable building block for complex organic semiconductors.[1][3]

Chemical and Physical Properties

A foundational understanding of 4BIB begins with its intrinsic properties, which are critical for reaction planning and material processing.

| Property | Value | Reference |

| CAS Number | 199982-02-0 | [1][4] |

| Molecular Formula | C₁₆H₁₇I | [4][5] |

| Molecular Weight | 336.22 g/mol | [4][5] |

| Appearance | White to very pale yellow crystalline powder | [4] |

| Boiling Point | 376.0 ± 31.0 °C at 760 mmHg | [5] |

| Purity | Typically >97% | [4][5] |

Deconstructing the Architecture: A Trifecta of Functionality

The power of 4BIB in organic synthesis is not accidental; it is a direct result of its deliberate molecular design.

-

The Biphenyl Core: This rigid, planar structure is the foundational element. It provides the necessary structural anisotropy—a rod-like shape—that promotes effective molecular packing in the solid state. This organized packing is crucial for efficient charge transport in semiconductor thin films, a prerequisite for high-performance electronic devices.[6]

-

The 4-Butyl Group: While the biphenyl core provides the electronic backbone, the n-butyl chain (-(CH₂)₃CH₃) imparts a critical processing advantage: solubility. Many advanced organic semiconductors are insoluble in common organic solvents, complicating device fabrication. The butyl group enhances solubility, making the resulting materials compatible with low-cost, large-area solution-based processing techniques like spin coating and inkjet printing.[7]

-

The 4'-Iodo Group: This is the molecule's primary reactive handle. The carbon-iodine (C-I) bond is relatively weak and highly susceptible to oxidative addition by transition metal catalysts, particularly palladium.[8][9] This makes 4BIB an excellent electrophilic partner in a wide array of cross-coupling reactions, allowing for the precise and controlled construction of extended π-conjugated systems.[3][10][11]

The Synthetic Linchpin: Mastering Cross-Coupling Reactions

The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions.[1][3] These reactions, which garnered the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis by enabling the efficient formation of carbon-carbon bonds.[11] For 4BIB, this means the iodine atom can be selectively replaced with a vast array of other organic fragments, building the complex architectures required for functional electronic materials.[3][8]

The Palladium-Catalyzed Suzuki-Miyaura Coupling: A Case Study

Among the various cross-coupling methods, the Suzuki-Miyaura reaction is one of the most widely used due to its mild reaction conditions and tolerance of diverse functional groups.[8] It involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide (in this case, 4BIB).[8]

Below is a generalized workflow for synthesizing a more complex, asymmetric biphenyl derivative, a common core for many organic semiconductors.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling using 4BIB.

Self-Validating Experimental Protocol: Synthesis of a Model Semiconductor Precursor

This protocol describes the synthesis of 4-butyl-4'-(thiophen-2-yl)-1,1'-biphenyl, a model precursor for thiophene-based organic semiconductors.

Objective: To demonstrate the use of this compound in a standard Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Thiophene-2-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene, anhydrous

-

Ethanol

-

Water, deionized

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, thiophene-2-boronic acid, and potassium carbonate.

-

Degassing: Seal the flask, and alternate between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to reaction failure.

-

Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via cannula or syringe. Causality: The aqueous base is necessary to activate the boronic acid for transmetalation to the palladium center.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure target compound. Validation: Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials derived from 4BIB can function as charge transporters or as the host material within the emissive layer.[1][2] Its utility lies in the ability to synthesize larger, stable molecules with precisely tuned energy levels (HOMO/LUMO) to facilitate efficient injection, transport, and recombination of charges (holes and electrons), ultimately leading to light emission.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 199982-02-0 [sigmaaldrich.com]

- 5. China 4 Butyl 4 iodobiphenyl Manufacturers Factory Suppliers [alfachemch.com]

- 6. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Field-Effect Transistor (OFET) | 安達千波矢 研究室 [cstf.kyushu-u.ac.jp]

- 8. calibrechem.com [calibrechem.com]

- 9. 4-Hydroxy-4'-iodobiphenyl (29558-78-9) for sale [vulcanchem.com]

- 10. Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 4-Butyl-4'-iodobiphenyl: A Technical Guide for Researchers

Introduction

Molecular Structure and Identifiers

The foundational step in any analytical endeavor is a clear understanding of the molecule's structure and its key identifiers.

Table 1: Chemical Identity of 4-Butyl-4'-iodobiphenyl

| Property | Value |

| IUPAC Name | 4-butyl-4'-iodo-1,1'-biphenyl |

| CAS Number | 199982-02-0 |

| Molecular Formula | C₁₆H₁₇I |

| Molecular Weight | 336.21 g/mol |

| Canonical SMILES | CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)I |

| InChI Key | KTEKHPDWAMYUBP-UHFFFAOYSA-N |

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] For the synthesis of the title compound, a plausible route involves the coupling of 4-butylphenylboronic acid with 1,4-diiodobenzene. The iodine on the biphenyl product is more reactive than the second iodine on the starting material, allowing for selective mono-alkylation under controlled conditions.

Proposed Synthetic Workflow

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a round-bottom flask, add 4-butylphenylboronic acid (1.0 eq.), 1,4-diiodobenzene (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Add a suitable base, for example, potassium carbonate (2.0 eq.).

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Analysis

The following sections provide a detailed, albeit predicted, analysis of the NMR, IR, and MS spectra of this compound. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the butyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (iodinated ring) | 7.75 - 7.85 | Doublet | 2H |

| Aromatic (iodinated ring) | 7.25 - 7.35 | Doublet | 2H |

| Aromatic (butylated ring) | 7.45 - 7.55 | Doublet | 2H |

| Aromatic (butylated ring) | 7.15 - 7.25 | Doublet | 2H |

| -CH₂- (benzylic) | 2.60 - 2.70 | Triplet | 2H |

| -CH₂- | 1.55 - 1.65 | Sextet | 2H |

| -CH₂- | 1.30 - 1.40 | Sextet | 2H |

| -CH₃ | 0.90 - 1.00 | Triplet | 3H |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

-

Aromatic Region (7.15 - 7.85 ppm): The four distinct signals in the aromatic region correspond to the eight protons on the biphenyl core. The protons on the iodinated ring are expected to be more deshielded due to the electron-withdrawing nature of iodine. The protons on the butylated ring will be slightly more shielded. The doublet splitting pattern arises from the ortho-coupling between adjacent protons on each ring.

-

Aliphatic Region (0.90 - 2.70 ppm): The signals for the butyl group are characteristic. The benzylic methylene protons (-CH₂-) adjacent to the aromatic ring are the most deshielded in this region. The terminal methyl protons (-CH₃) are the most shielded, appearing as a triplet due to coupling with the adjacent methylene group. The two internal methylene groups will appear as overlapping multiplets (predicted as sextets).

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-I (iodinated ring) | 91 - 93 |

| C-H (iodinated ring) | 128 - 130 |

| C-H (iodinated ring) | 137 - 139 |

| C-C (biphenyl linkage) | 140 - 142 |

| C-C (biphenyl linkage) | 138 - 140 |

| C-butyl (butylated ring) | 142 - 144 |

| C-H (butylated ring) | 128 - 130 |

| C-H (butylated ring) | 126 - 128 |

| -CH₂- (benzylic) | 35 - 37 |

| -CH₂- | 33 - 35 |

| -CH₂- | 22 - 24 |

| -CH₃ | 13 - 15 |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

-

Aromatic Region (91 - 144 ppm): The spectrum will show eight signals for the twelve aromatic carbons. The carbon atom directly bonded to the iodine (C-I) is expected to be the most upfield in the aromatic region due to the heavy atom effect of iodine. The quaternary carbons of the biphenyl linkage and the carbon attached to the butyl group will be downfield.

-

Aliphatic Region (13 - 37 ppm): Four distinct signals are expected for the four carbons of the butyl chain, with the benzylic carbon being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the vibrations of chemical bonds.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic (Butyl) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1470 - 1430 | C-H bend | Aliphatic (Butyl) |

| 850 - 800 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

| ~1000 | C-I stretch | Aryl iodide |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the butyl group (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: A series of sharp peaks between 1600 and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the biphenyl rings.

-

C-H Bending: The out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region is a strong indicator of the 1,4-disubstitution pattern on both aromatic rings.

-

C-I Stretching: A weaker absorption band around 1000 cm⁻¹ is expected for the C-I stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) would be a suitable technique.

Table 5: Predicted m/z values for Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 336 | [M]⁺ (Molecular Ion) |

| 293 | [M - C₃H₇]⁺ |

| 209 | [M - I]⁺ |

| 152 | [Biphenyl]⁺ |

| 127 | [I]⁺ |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 336, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation is likely to be initiated by the cleavage of the butyl chain or the carbon-iodine bond.

-

Loss of a propyl radical ([M - C₃H₇]⁺) would result in a fragment at m/z 293.

-

Cleavage of the C-I bond would lead to a fragment at m/z 209, corresponding to the 4-butylbiphenyl cation.

-

A fragment corresponding to the biphenyl cation may be observed at m/z 152.

-

A peak at m/z 127 corresponding to the iodine cation is also expected.

-

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality experimental data, the following standard protocols are recommended.

Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic analysis of this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[3] Ensure the sample is fully dissolved.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire the ¹H spectrum using standard parameters. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[4]

-

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[5]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. If coupled with a Gas Chromatograph (GC-MS), dissolve the sample in a volatile organic solvent and inject it into the GC.

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6][7]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectroscopic data presented in this guide, although predictive, provides a robust framework for the identification and characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, while the IR spectrum confirms the presence of key functional groups. The mass spectrum provides the molecular weight and a characteristic fragmentation pattern. By following the outlined experimental protocols, researchers can obtain high-quality experimental data and confidently verify the identity and purity of their synthesized this compound, a crucial step in the development of novel organic electronic materials.

References

-

LCGC International. (2020). Electron Ionization for GC–MS. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodobiphenyl. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Netherton, M. R., & Fu, G. C. (2001). Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides with Boronic Acids. Organic Letters, 3(23), 3675-3677.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization (EI) Mass Spectrometry. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

University of Washington. (n.d.). Data Analysis Tools. Retrieved from [Link]

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Butyl-4'-iodobiphenyl

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular architecture and conformational dynamics of 4-butyl-4'-iodobiphenyl (CAS: 199982-02-0), a key intermediate in the synthesis of advanced organic electronic materials.[1] This document elucidates the molecule's structural parameters, predicted spectroscopic signatures, and the non-covalent interactions that govern its supramolecular assembly. By integrating established principles of physical organic chemistry with data from analogous compounds, this guide offers a robust framework for understanding and utilizing this versatile building block in materials science and drug discovery.

Introduction: The Significance of this compound in Advanced Materials

This compound is a bifunctional organic molecule that has garnered significant interest as a precursor for high-performance organic semiconductors, particularly those employed in Organic Light-Emitting Diodes (OLEDs).[1] Its utility stems from a molecular design that combines a rigid, electronically active biphenyl core with the synthetic versatility of a carbon-iodine bond and the solubility-enhancing properties of an n-butyl group. The iodine atom serves as a reactive handle for cross-coupling reactions, such as the Suzuki or Sonogashira couplings, enabling the construction of complex, conjugated systems with tailored photophysical properties.[2][3] The butyl chain, in turn, improves processability and influences the morphology of thin films, which is critical for device performance. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for the rational design of next-generation materials.

Proposed Synthesis Pathway

While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a plausible and efficient route can be devised based on established organometallic cross-coupling reactions. A logical approach would be a Suzuki coupling reaction between 4-butylphenylboronic acid and 1,4-diiodobenzene. This method offers high yields and functional group tolerance.

Experimental Protocol: Suzuki Coupling for Synthesis of this compound

-

Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-butylphenylboronic acid (1.0 eq), 1,4-diiodobenzene (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

-

Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (2.0 eq).

-

Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Separate the organic layer and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield the pure this compound.

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Molecular Structure and Conformational Dynamics

The overall shape and electronic properties of this compound are dictated by the interplay of several structural features, most notably the dihedral angle between the two phenyl rings and the conformational flexibility of the butyl chain.

The Biphenyl Core and Dihedral Angle

The two phenyl rings in biphenyl systems are not typically coplanar in the solution or gas phase due to steric hindrance between the ortho-protons. The equilibrium dihedral angle is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion. For 4,4'-disubstituted biphenyls, this angle is generally in the range of 30-45°. The precise angle for this compound in its ground state will influence the extent of electronic communication between the two rings, which is a critical parameter for its application in organic electronics.

Conformational Flexibility of the Butyl Group

The n-butyl group introduces conformational flexibility. Rotation around the C-C single bonds allows the chain to adopt various conformations, with the all-trans (anti-periplanar) conformation being the lowest in energy. The presence of gauche conformers can influence the molecule's overall shape, affecting its packing in the solid state and its interaction with solvents.

Predicted Spectroscopic Signatures

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the aromatic and aliphatic protons. The aromatic region will likely display two sets of doublets, corresponding to the protons on each of the para-substituted rings. The protons on the butyl-substituted ring will be slightly upfield compared to those on the iodo-substituted ring due to the electron-donating nature of the alkyl group versus the electron-withdrawing nature of iodine. The butyl chain will exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene, and a triplet for the methylene group attached to the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon atom bonded to iodine will be significantly shifted downfield. The aromatic carbons will appear in the 120-150 ppm range, and the aliphatic carbons of the butyl group will be found in the upfield region (10-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic Protons (Iodo-ring) | 7.6-7.8 (d), 7.2-7.4 (d) | 138-140, 128-130, 92-94 (C-I) |

| Aromatic Protons (Butyl-ring) | 7.4-7.6 (d), 7.1-7.3 (d) | 142-144, 128-130, 126-128 |

| -CH₂-Ar | 2.6-2.8 (t) | 35-37 |

| -CH₂-CH₂-Ar | 1.5-1.7 (m) | 33-35 |

| -CH₂-CH₃ | 1.3-1.5 (m) | 22-24 |

| -CH₃ | 0.9-1.0 (t) | 13-15 |

(d = doublet, t = triplet, m = multiplet)

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of the aromatic rings and the alkyl chain.

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch: ~2960-2850 cm⁻¹

-

Aromatic C=C stretch: ~1600 cm⁻¹ and ~1480 cm⁻¹

-

C-I stretch: This will be a weak absorption in the far-IR region, typically below 600 cm⁻¹.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 336. Key fragmentation pathways would include the loss of the butyl group ([M-57]⁺), the loss of the iodine atom ([M-127]⁺), and cleavage of the butyl chain. The fragmentation of halogenated biphenyls can be complex, and the relative abundances of fragment ions can sometimes provide information about the substitution pattern.

The Role of Halogen Bonding in Supramolecular Assembly

A critical aspect of the solid-state structure of this compound is its propensity to form halogen bonds. The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, opposite to the C-I covalent bond. This electrophilic region can engage in a highly directional, non-covalent interaction with a nucleophilic site on an adjacent molecule, such as a π-system of a phenyl ring or another Lewis basic site.

Caption: Schematic of a halogen bond between two molecules of this compound.

These halogen bonds can act as "molecular Velcro," influencing the crystal packing and potentially leading to the formation of well-ordered solid-state structures, which is a desirable trait for materials used in electronic devices.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic utility and structural interest. While a definitive crystal structure is not yet publicly available, a comprehensive understanding of its molecular and electronic properties can be achieved through the application of fundamental chemical principles and comparison with related compounds. Its conformational flexibility, coupled with the potential for strong and directional halogen bonding, makes it a prime candidate for the construction of novel, self-assembling organic materials. Future experimental and computational studies are warranted to precisely determine its solid-state structure and to fully elucidate the structure-property relationships that govern its performance in electronic devices.

References

-

The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024). MDPI. [Link]

-

The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Journal of the American Chemical Society. [Link]

-

Synthesis and Optical Properties of a Biphenyl Compound. (2014). Thai Science. [Link]

-

DETERMINATION OF POLYCHLORINATED BIPHENYL COMPOUNDS THROUGH GAS CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY METHOD. UPB. [Link]

-

Understanding the Application of this compound in Modern Electronics. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Preparation of 4-iodobiphenyl. PrepChem.com. [Link]

-

4-Iodobiphenyl | C12H9I. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Butyl-4'-iodobiphenyl

Abstract

4-Butyl-4'-iodobiphenyl (CAS: 199982-02-0) is a pivotal intermediate in the fields of materials science and pharmaceutical development, serving as a key building block for liquid crystals, Organic Light-Emitting Diode (OLED) materials, and complex pharmaceutical molecules.[1][2][3] The successful synthesis, purification, formulation, and application of this compound are fundamentally dependent on a thorough understanding of its solubility and stability characteristics. This guide provides a comprehensive technical overview of these properties, grounded in established physicochemical principles and field-proven methodologies. We will explore the theoretical and practical aspects of solubility in various organic solvents and delve into the intrinsic stability of the molecule, identifying potential degradation pathways and the factors that influence them. This document is intended for researchers, scientists, and drug development professionals, offering not only reference data but also detailed, validated protocols for the precise determination of solubility and the rigorous assessment of stability, thereby empowering users to optimize their experimental and developmental workflows.

Physicochemical Profile

A foundational understanding of a compound's physicochemical properties is a prerequisite for any meaningful discussion of its behavior in solution or under stress conditions. This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[4][5] Its molecular structure, featuring a non-polar biphenyl core and a butyl chain, is appended with a highly polarizable iodine atom, creating a molecule with distinct characteristics that govern its solubility and reactivity.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 199982-02-0 | [4] |

| Molecular Formula | C₁₆H₁₇I | [4] |

| Molecular Weight | 336.21 g/mol | [4] |

| Appearance | White to Almost white powder/crystal | [5][6] |

| Melting Point | 118.0 to 122.0 °C | [4][6] |

| Purity (Typical) | >97% - 98% (GC) | [5] |

| Storage Temperature | Room Temperature | [4][5] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, where solvent choice dictates reaction kinetics and yield, and in materials science, where it impacts film formation and device performance.

Theoretical Considerations & Solvent Selection Rationale

The molecule's solubility is primarily dictated by its largely non-polar character. The extensive aromatic surface area of the biphenyl system, combined with the aliphatic butyl chain, results in significant van der Waals forces. Consequently, its solubility is highest in non-polar and weakly polar organic solvents, following the principle of "like dissolves like."

-

Aromatic Solvents (e.g., Toluene, Xylene): These are excellent choices for dissolving this compound.[4] The π-π stacking interactions between the solvent and the biphenyl core provide favorable solvation energy.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are also effective due to their ability to engage in van der Waals interactions and their moderate polarity, which can accommodate the C-I bond dipole.

-

Ethers (e.g., Tetrahydrofuran (THF)): THF is a moderately polar aprotic solvent that can be effective for dissolving this compound, particularly for use in reactions like cross-coupling.

-

Aprotic Polar Solvents (e.g., DMF, DMSO): While solubility may be lower than in non-polar solvents, these can be used when reaction conditions demand them, though heating may be required.

-

Protic Solvents (e.g., Alcohols, Water): Solubility is expected to be extremely low in these solvents due to the molecule's inability to form strong hydrogen bonds.

Experimental Solubility Data

While comprehensive quantitative solubility data is not widely published, qualitative assessments and supplier information provide a general guideline.

Table 2: Qualitative Solubility of this compound

| Solvent Class | Example Solvent | Qualitative Solubility | Rationale |

| Aromatic Hydrocarbon | Toluene | Soluble | Favorable π-π interactions with the biphenyl core.[4] |

| Halogenated | Dichloromethane | Likely Soluble | Similar polarity and strong van der Waals forces. |

| Ethers | THF | Moderately Soluble | Moderate polarity balances solvation of the core and C-I bond. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble / Insoluble | Dominated by unfavorable disruption of solvent hydrogen bonding. |

| Aqueous | Water | Insoluble | Hydrophobic nature of the molecule prevents solvation. |

Protocol for Quantitative Solubility Determination

To generate reliable, quantitative data, an equilibrium solubility shake-flask experiment followed by HPLC quantification is the gold-standard methodology. This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved.

Methodology:

-